3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a phenyl group, and a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-bromophenylboronic acid in the presence of a palladium catalyst to form 2-(4-chlorophenoxy)phenylboronic acid. This intermediate is then subjected to a cyclization reaction with methyl acetoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-(4-chlorophenoxy)phenyl)-4-oxo-1-methyl-1H-pyrrol-2(5H)-one.
Reduction: Formation of 3-(2-(4-chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1,2-dihydropyrrol-2(5H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Bromophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
- 3-(2-(4-Fluorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
- 3-(2-(4-Methylphenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
Uniqueness
3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)phenyl]-3-hydroxy-1-methyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-4-2-3-5-15(13)22-12-8-6-11(18)7-9-12/h2-9,20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWENUOONPUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=C(C1=O)C2=CC=CC=C2OC3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715878 |
Source
|
Record name | 3-[2-(4-Chlorophenoxy)phenyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934996-78-8 |
Source
|
Record name | 3-[2-(4-Chlorophenoxy)phenyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.